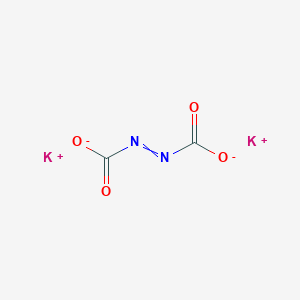
Potassium diazene-1,2-dicarboxylate
Cat. No. B8496441
M. Wt: 194.23 g/mol
InChI Key: UYKSYRMKGNNMMU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05032583
Procedure details


Azodicarbonamide (5.0 g) was stirred with a solution of potassium hydroxide (7.0 g) in water (12 ml) at 4°. After stirring in the ice bath for 1 h the mixture was diluted with ice/water (30 ml) and the solution was filtered. The filtrate was diluted with cool (2°) ethanol (100 ml) and the resultant solid was filtered off, washed with ethanol, methanol and ether to give potassium azodicarboxylate (6.9 g). This was then mixed with 3-aza-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, (phenylmethyl) ester (0.82 g) in dry pyridine (60 ml), and acetic acid (2.02 g) was added with stirring at room temperature. After one hour a further portion of glacial acetic acid (2.02 g) was added and the reaction mixture was stirred for 15.5 h. The mixture was evaporated to dryness under reduced pressure. Further acetic acid was then added to quench the remaining yellow colour of the diimide precursor. The residue was partitioned between 0.5M citric acid (75 ml) and ethyl acetate (75 ml) and the organic phase was separated, dried, and concentrated in vacuo. The residue was purified by FCC eluting with ethyl acetate:cyclohexane (1:2) to give the title compound (0.69 g) as an oil.



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1](/[N:4]=[N:5]/[C:6](N)=[O:7])(N)=[O:2].[OH-:9].[K+:10].[OH2:11]>>[N:5]([C:6]([O-:7])=[O:11])=[N:4][C:1]([O-:9])=[O:2].[K+:10].[K+:10] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N)/N=N/C(=O)N
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cool (2°) ethanol (100 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol, methanol and ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=NC(=O)[O-])C(=O)[O-].[K+].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
